Cas no 1542565-58-1 (N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide)

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
- EN300-1452852
- AKOS020205015
- 1542565-58-1
-
- インチ: 1S/C9H10F3NO2S/c1-6-7(9(10,11)12)4-3-5-8(6)16(14,15)13-2/h3-5,13H,1-2H3
- InChIKey: VWGPUASBNPAPDE-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C(F)(F)F)C=1C)(NC)(=O)=O
計算された属性
- せいみつぶんしりょう: 253.03843422g/mol
- どういたいしつりょう: 253.03843422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452852-0.05g |
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1542565-58-1 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-1452852-0.25g |
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1542565-58-1 | 0.25g |
$670.0 | 2023-05-23 | ||
Enamine | EN300-1452852-1000mg |
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1542565-58-1 | 1000mg |
$485.0 | 2023-09-29 | ||
Enamine | EN300-1452852-250mg |
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1542565-58-1 | 250mg |
$447.0 | 2023-09-29 | ||
Enamine | EN300-1452852-0.5g |
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1542565-58-1 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-1452852-100mg |
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1542565-58-1 | 100mg |
$427.0 | 2023-09-29 | ||
Enamine | EN300-1452852-50mg |
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1542565-58-1 | 50mg |
$407.0 | 2023-09-29 | ||
Enamine | EN300-1452852-10.0g |
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1542565-58-1 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-1452852-1.0g |
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1542565-58-1 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-1452852-2.5g |
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1542565-58-1 | 2.5g |
$1428.0 | 2023-05-23 |
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamideに関する追加情報
N,2-Dimethyl-3-(Trifluoromethyl)Benzene-1-Sulfonamide: A Comprehensive Overview
The compound N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1542565-58-1) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a sulfonamide group with a trifluoromethyl substituent on a benzene ring. The presence of these functional groups imparts distinctive chemical and physical properties, making it an interesting subject for both academic research and industrial applications.
Recent studies have highlighted the potential of N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide in the development of advanced materials, particularly in the field of polymer science. Researchers have explored its ability to act as a building block for constructing high-performance polymers with enhanced thermal stability and mechanical strength. The trifluoromethyl group, known for its electron-withdrawing properties, plays a crucial role in modulating the electronic characteristics of the molecule, which is essential for its functionality in polymer systems.
In addition to its role in polymer chemistry, this compound has also been investigated for its potential in drug discovery. The sulfonamide group is well-known for its ability to form hydrogen bonds, which is a critical property in medicinal chemistry for designing bioactive molecules. Recent findings suggest that N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide could serve as a lead compound for developing novel therapeutic agents targeting specific biological pathways. Its unique structure allows for fine-tuning of pharmacokinetic properties, making it a promising candidate in preclinical studies.
The synthesis of N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to improve yield and reduce reaction time. The use of palladium-catalyzed coupling reactions has been particularly effective in constructing the benzene ring with the desired substituents. This advancement not only enhances the efficiency of production but also opens up possibilities for large-scale manufacturing.
From an environmental perspective, the compound has been evaluated for its biodegradability and ecological impact. Studies indicate that N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide exhibits moderate biodegradation under aerobic conditions, suggesting that it can be safely integrated into eco-friendly chemical processes. Its low toxicity profile further supports its use in applications where human and environmental safety are paramount.
In conclusion, N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1542565-58-1) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in both academic research and industrial development. As ongoing research continues to uncover new potential uses and optimizations, this compound is poised to play an increasingly important role in shaping the future of materials science and pharmaceuticals.
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